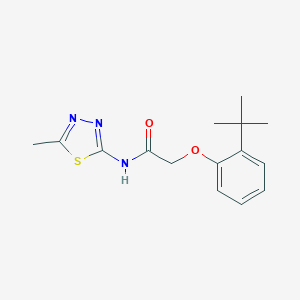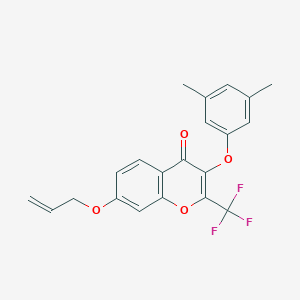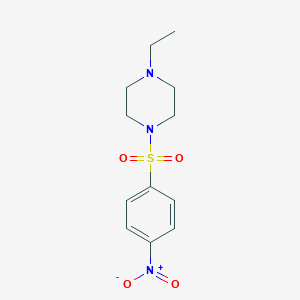
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine is a chemical compound known for its potential applications in various fields, including medicinal chemistry and biological research. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a 4-nitrophenylsulfonyl group. It has been identified as a potential radiation mitigator by targeting the Hedgehog signaling pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrophenylsulfonyl chloride and 1-ethylpiperazine.
Reaction: The 4-nitrophenylsulfonyl chloride is reacted with 1-ethylpiperazine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-Ethyl-4-(4-aminophenyl)sulfonylpiperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Oxidation: 1-Carboxyethyl-4-(4-nitrophenyl)sulfonylpiperazine.
Scientific Research Applications
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a radiation mitigator by targeting the Hedgehog signaling pathway.
Biological Research: It is used to investigate the role of the Hedgehog signaling pathway in various biological processes.
Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing to ensure accurate results.
Mechanism of Action
The compound exerts its effects by binding to the transmembrane domain of Smoothened, a key protein involved in the Hedgehog signaling pathway. This binding inhibits the pathway, which is crucial for its potential use as a radiation mitigator.
Comparison with Similar Compounds
- 1-Ethyl-4-(4-aminophenyl)sulfonylpiperazine
- 1-Methyl-4-(4-nitrophenyl)sulfonylpiperazine
- 1-Ethyl-4-(4-chlorophenyl)sulfonylpiperazine
Comparison: 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the nitro group allows for reduction reactions to form amino derivatives, which can further undergo various modifications. The ethyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for biological applications.
Properties
IUPAC Name |
1-ethyl-4-(4-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-2-13-7-9-14(10-8-13)20(18,19)12-5-3-11(4-6-12)15(16)17/h3-6H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQYAXMCDYSBKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B380805.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B380809.png)
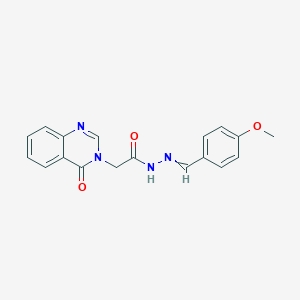
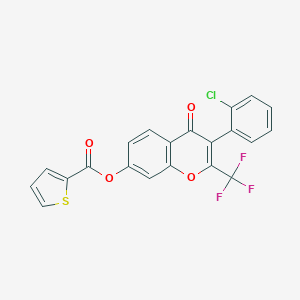

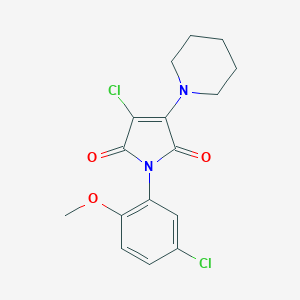

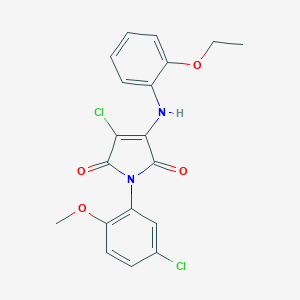
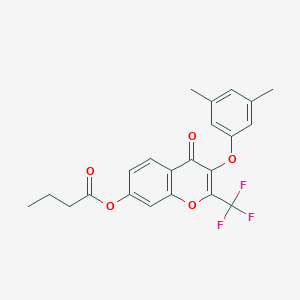
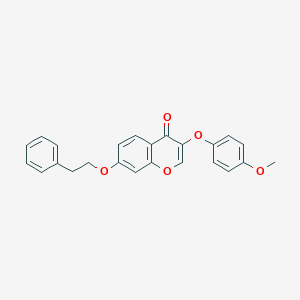
![3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B380824.png)
